Methyl 6-isothiocyanatopyridine-3-carboxylate
Description
Methyl 6-isothiocyanatopyridine-3-carboxylate is a pyridine-based derivative featuring an isothiocyanate (-N=C=S) group at the 6-position and a methyl ester (-COOCH₃) at the 3-position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to the reactivity of the isothiocyanate group, which enables covalent bonding with nucleophiles like amines or thiols. Such properties make it valuable for bioconjugation, drug design, and materials science.
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
methyl 6-isothiocyanatopyridine-3-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-3-7(9-4-6)10-5-13/h2-4H,1H3 |
InChI Key |
MZNZAHMGUKUSBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isothiocyanatopyridine-3-carboxylate typically involves the reaction of 6-aminopyridine-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
6-aminopyridine-3-carboxylate+thiophosgene→Methyl 6-isothiocyanatopyridine-3-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-isothiocyanatopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically in the presence of a base like triethylamine, and under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Scientific Research Applications
Methyl 6-isothiocyanatopyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-isothiocyanatopyridine-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors or other bioactive compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Reactivity :
- The isothiocyanate group in the target compound enables selective reactions with amines or thiols, forming stable thiourea or dithiocarbamate bonds. This contrasts with the chloro group in ’s compound, which is a better leaving group for nucleophilic substitutions .
- The dihydrochloride salt in ’s compound enhances water solubility, making it more suitable for biological assays compared to the neutral ester in the target compound .
Synthetic Utility :
- The tosyl and thiophen groups in ’s compound provide steric and electronic modulation for enantioselective catalysis, whereas the isothiocyanate group in the target compound is ideal for post-synthetic modifications (e.g., protein labeling) .
Biological Activity :
- The oxoindoline moiety in ’s compound is associated with kinase inhibition, while the methyl ester and pyridine core in the target compound may favor membrane permeability in drug candidates .
Biological Activity
Methyl 6-isothiocyanatopyridine-3-carboxylate (MITC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
MITC is characterized by its isothiocyanate functional group attached to a pyridine ring. The synthesis typically involves the reaction of methyl 6-chloropyridine-3-carboxylate with potassium thiocyanate, leading to the formation of the isothiocyanate derivative. The chemical structure can be represented as follows:
Biological Activity
Antimicrobial Properties
MITC has demonstrated notable antimicrobial activity against various bacterial strains. In a study comparing its efficacy with known antibiotics, MITC exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 µg/mL, depending on the bacterial strain tested.
Anticancer Activity
Research into the anticancer properties of MITC has revealed its potential as a chemotherapeutic agent. In vitro studies have shown that MITC induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | ROS generation and cell cycle arrest |
The biological activity of MITC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MITC has been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to inflammation and cell survival.
- Interaction with Cellular Macromolecules : The isothiocyanate group allows for binding with thiol groups in proteins, altering their function and leading to cellular stress responses.
Case Studies
Several case studies highlight the therapeutic potential of MITC:
- Case Study 1 : A study conducted on mice with induced tumors revealed that administration of MITC significantly reduced tumor size compared to control groups. The tumors showed increased levels of apoptotic markers upon histological examination.
- Case Study 2 : In a clinical trial focusing on patients with chronic bacterial infections, treatment with MITC resulted in a notable decrease in infection severity and improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
